2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide
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Overview
Description
2-{[(dimethylamino)methylidene]amino}-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-iumbromide is a complex organic compound with a unique structure that includes a thiadiazole ring, a dimethylamino group, and a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(dimethylamino)methylidene]amino}-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-iumbromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a dimethylamino compound with a thiadiazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{[(dimethylamino)methylidene]amino}-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-iumbromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[(dimethylamino)methylidene]amino}-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-iumbromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[(dimethylamino)methylidene]amino}-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-iumbromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-(dimethylamino)ethylamino}-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide
- Poly[2-(dimethylamino)ethyl methacrylate]-block-polystyrene
Uniqueness
2-{[(dimethylamino)methylidene]amino}-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-iumbromide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C14H17BrN4OS |
---|---|
Molecular Weight |
369.28 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(5-methyl-3-phenacyl-1,3,4-thiadiazol-3-ium-2-yl)methanimidamide;bromide |
InChI |
InChI=1S/C14H17N4OS.BrH/c1-11-16-18(14(20-11)15-10-17(2)3)9-13(19)12-7-5-4-6-8-12;/h4-8,10H,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KFQCPFOZOPUEBB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=N[N+](=C(S1)N=CN(C)C)CC(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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